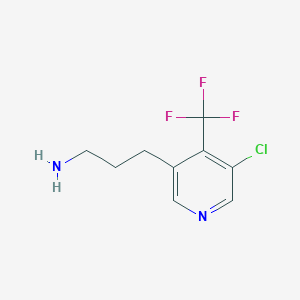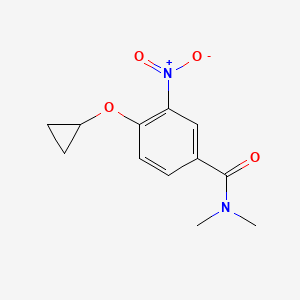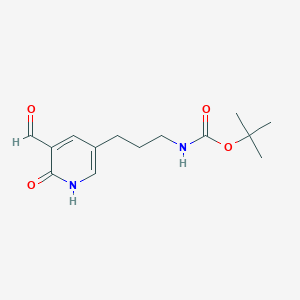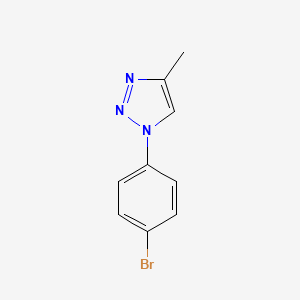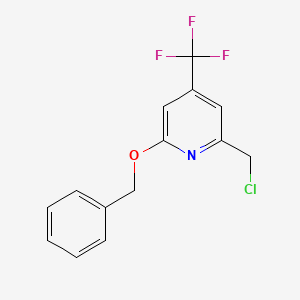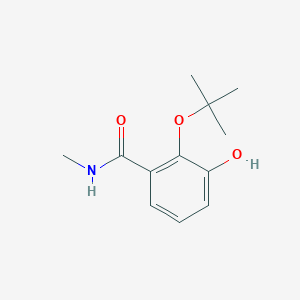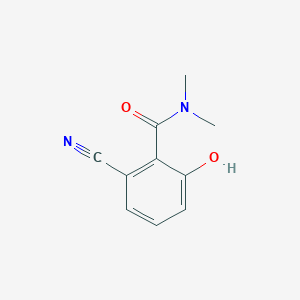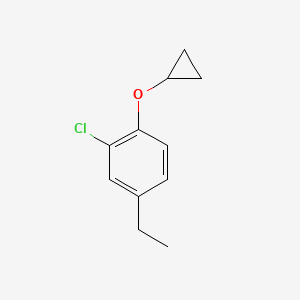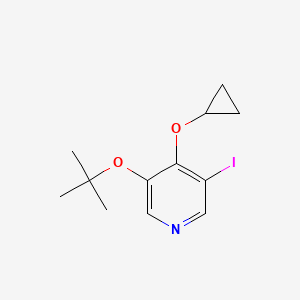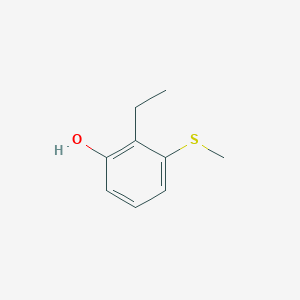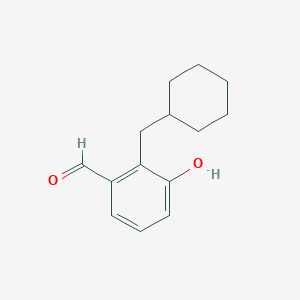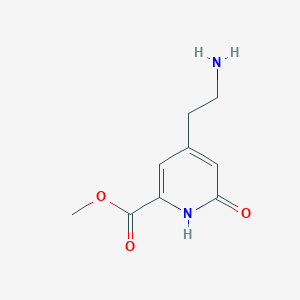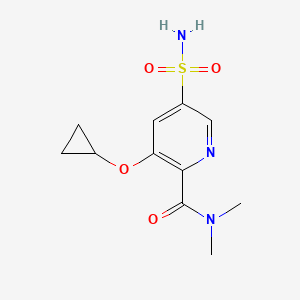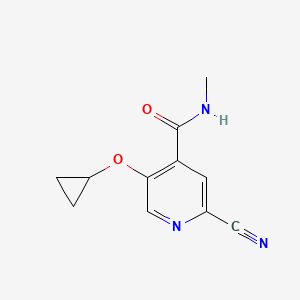
1-Cyclopropoxy-2-fluoro-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE involves several steps. One common method includes the reaction of 1-fluoro-2-nitrobenzene with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to reduction and subsequent alkylation with isopropyl bromide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE can be compared with similar compounds such as:
1-CYCLOPROPOXY-4-FLUORO-2-(PROPAN-2-YL)BENZENE: Differing in the position of the fluorine atom and cyclopropoxy group, this compound exhibits distinct chemical and biological properties.
2-CHLORO-1-FLUORO-4-(PROPAN-2-YL)BENZENE: The presence of a chlorine atom instead of a cyclopropoxy group alters its reactivity and applications.
These comparisons highlight the uniqueness of 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE in terms of its structural features and resulting properties.
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-fluoro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI Key |
WQBXDTIJZULJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


